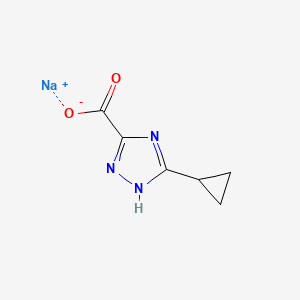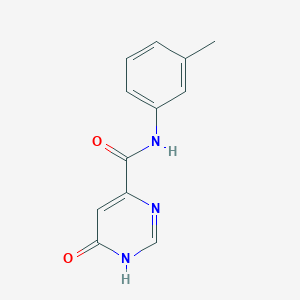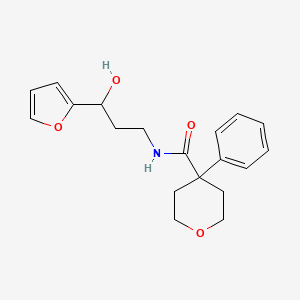
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a furan ring, a hydroxypropyl group, a phenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the hydroxypropyl group. The phenyl group and the tetrahydropyran ring are then incorporated through a series of condensation and cyclization reactions. Specific reagents and conditions may include the use of catalysts such as palladium or platinum, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired reaction pathways .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for further research and applications .
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as:
- 4-(furan-2-yl)but-3-en-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 5-hydroxymethylfurfural
Uniqueness
What sets N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide apart is its combination of a furan ring with a hydroxypropyl group and a tetrahydropyran ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-16(17-7-4-12-24-17)8-11-20-18(22)19(9-13-23-14-10-19)15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXXQXYEVVLODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
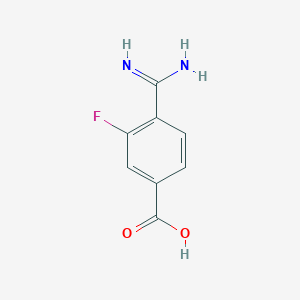
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide](/img/structure/B2652908.png)
![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)
![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)
![N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2652914.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)
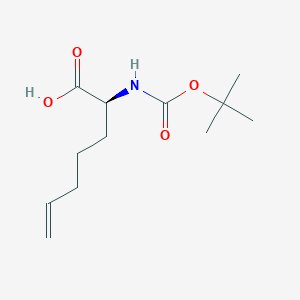
![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
